molecular formula C6Cl2F5N B14618190 N,N-dichloropentafluoroaniline CAS No. 58749-38-5

N,N-dichloropentafluoroaniline

Cat. No.: B14618190
CAS No.: 58749-38-5
M. Wt: 251.97 g/mol
InChI Key: SGBYRRIFOOWKQN-UHFFFAOYSA-N
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Description

N,N-dichloropentafluoroaniline: is an organic compound characterized by the presence of two chlorine atoms and five fluorine atoms attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dichloropentafluoroaniline typically involves the chlorination of pentafluoroaniline. One common method is the reaction of pentafluoroaniline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the nitrogen atom.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N-dichloropentafluoroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: Reduction of this compound can yield amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Various substituted aniline derivatives.

    Oxidation Reactions: Nitroso or nitro derivatives.

    Reduction Reactions: Amine derivatives.

Scientific Research Applications

N,N-dichloropentafluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dichloropentafluoroaniline involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins or nucleic acids, leading to potential biological effects.

Comparison with Similar Compounds

    N,N-dichloroaniline: Similar structure but lacks the fluorine atoms.

    Pentafluoroaniline: Similar structure but lacks the chlorine atoms.

    N,N-difluoroaniline: Contains fluorine atoms but fewer than N,N-dichloropentafluoroaniline.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties

Properties

CAS No.

58749-38-5

Molecular Formula

C6Cl2F5N

Molecular Weight

251.97 g/mol

IUPAC Name

N,N-dichloro-2,3,4,5,6-pentafluoroaniline

InChI

InChI=1S/C6Cl2F5N/c7-14(8)6-4(12)2(10)1(9)3(11)5(6)13

InChI Key

SGBYRRIFOOWKQN-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)N(Cl)Cl

Origin of Product

United States

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